N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

Catalog No.
S524299
CAS No.
M.F
C22H29ClN2O4S
M. Wt
453.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2...

Product Name

N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide

IUPAC Name

1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea

Molecular Formula

C22H29ClN2O4S

Molecular Weight

453.0 g/mol

InChI

InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26)

InChI Key

YRSBLSHMKVQWHP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Solubility

Soluble in DMSO

Synonyms

CP-424174; CP 424174; CP424174; CP-424,174; CP 424,174; CP424,174.

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl

Description

The exact mass of the compound N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide is 452.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Structure Analysis

The key features of the molecule include:

  • A central benzene ring with a sulfonamide group (SO2NH2) attached at the 3rd position. Sulfonamides are a class of functional groups known for their biological activity [].
  • A chlorinated group (Cl) attached to the 4th position of the benzene ring. Chlorine substitution can affect the reactivity and properties of the molecule.
  • A disubstituted (with two isopropyl groups) phenyl ring attached to a carbonyl group (C=O) at the N-terminus. The isopropyl groups ((CH3)2CH-) can influence the lipophilicity (fat solubility) of the molecule [].
  • A tertiary alcohol group ((CH3)2COH) attached to the benzene ring at the 3rd position. Alcohols can participate in hydrogen bonding and influence solubility.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond (C-N) between the carbonyl group and the sulfonamide group could be susceptible to hydrolysis (breakdown by water) under acidic or basic conditions.
  • Nucleophilic substitution: The chlorine atom might be susceptible to nucleophilic substitution by reactive molecules, depending on reaction conditions [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

452.1536563 g/mol

Monoisotopic Mass

452.1536563 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Perregaux DG, McNiff P, Laliberte R, Hawryluk N, Peurano H, Stam E, Eggler J,
2: Perregaux DG, Bhavsar K, Contillo L, Shi J, Gabel CA. Antimicrobial peptides

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